molecular formula C5H5ClN2 B195901 4-Amino-3-chloropyridine CAS No. 19798-77-7

4-Amino-3-chloropyridine

Cat. No.: B195901
CAS No.: 19798-77-7
M. Wt: 128.56 g/mol
InChI Key: KJBKPRMEMJKXDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-chloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-aminopyridine. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . Another method involves the reduction of 4-nitro-3-chloropyridine using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves the ammonolysis of 3,4,5,6-tetrachloropyridine carbonitrile. This process includes the addition of ammonia gas or liquid ammonia under catalytic conditions, followed by hydrolysis to yield the desired product . This method is advantageous due to its high yield and environmentally friendly nature.

Scientific Research Applications

Pharmaceutical Development

4-Amino-3-chloropyridine serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications in drug development are particularly significant in the following areas:

  • Neurological Disorders : It is involved in developing compounds targeting neurological conditions.
  • Infectious Diseases : The compound has been utilized in creating drugs aimed at treating infections, including potential anti-tuberculosis agents .

Case Study: Antimycobacterial Activity

A study synthesized 30 new heterocyclic scaffolds based on this compound derivatives. These compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Five derivatives demonstrated promising minimum inhibitory concentration values with low cytotoxicity compared to existing treatments, indicating potential as new anti-TB drugs .

Agricultural Chemicals

In agriculture, this compound is used to formulate agrochemicals such as herbicides and pesticides. Its role enhances crop protection and increases yield by providing effective solutions against various agricultural pests and diseases .

Material Science

The compound is explored for its potential in developing advanced materials, particularly in creating polymers and coatings. Its unique chemical properties allow for the formulation of materials with improved durability and performance characteristics .

Analytical Chemistry

This compound is employed as a reagent in analytical methods, facilitating the detection and quantification of various compounds in complex mixtures. This application is vital for quality control and research purposes in laboratories .

Research in Organic Synthesis

This compound acts as a valuable building block in organic synthesis, enabling researchers to create diverse chemical structures efficiently. Its dual functional groups (amino and chloro) provide a wide range of reactivity, making it suitable for various synthetic pathways .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloropyridine involves its interaction with specific molecular targets:

Biological Activity

4-Amino-3-chloropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring, contributes to its diverse interactions with biological systems. This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C5_5H5_5ClN2_2, and it is characterized by its ability to undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The synthesis typically involves the reaction of 3-chloro-4-ethoxypyridine with potassium amide, leading to the formation of this compound through an addition-elimination mechanism .

Antimicrobial Properties

Research has shown that this compound exhibits antibacterial and antimycobacterial activities. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis, demonstrating promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard treatments .

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
This compound8>100
Reference Drug (Isoniazid)0.550

This table illustrates the effectiveness of this compound relative to a reference drug, highlighting its potential as an alternative treatment for tuberculosis.

The mechanism by which this compound exerts its biological effects involves selective covalent modification of proteins. It has been shown to interact with thiol groups in proteins, facilitating covalent bonding that alters protein function. This property positions it as a candidate for developing chemical probes in proteomic studies .

Case Studies

  • Antimycobacterial Activity : In a study evaluating a series of chloropicolinate amides, several derivatives of this compound were synthesized and tested for their activity against M. tuberculosis. Compounds demonstrated significant antimycobacterial effects while maintaining low toxicity towards human macrophages .
  • Protein Modification : A study focused on the reactivity of halopyridines found that this compound could selectively modify human dimethylarginine dimethylaminohydrolase-1 (DDAH1). This modification was shown to enhance the compound's selectivity and efficacy as a protein modifier, suggesting potential applications in drug design targeting specific proteins .

Applications in Drug Development

The versatility of this compound extends to its use as a precursor in synthesizing various pharmaceuticals. It has been identified as a potential building block for developing inhibitors targeting phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. Additionally, its ability to modulate receptor activity suggests further exploration in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-chloropyridine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or halogen exchange reactions. For example, starting from pentachloropyridine, selective replacement of chlorine atoms with amino groups can be achieved using ammonia under controlled temperatures (80–120°C) and pressure. Fluorinating agents like hydrogen fluoride may be employed to introduce fluorine substituents in related compounds, though adjustments are needed for chlorination . Purification involves distillation or crystallization, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) and cooling rates .

Q. How can HPLC be applied to analyze this compound purity and identify impurities?

Methodological Answer: A reversed-phase HPLC method using a Primesep 100 column (3.2 × 50 mm, 2.7 µm) with a gradient of acetonitrile (10–60%) and ammonium formate buffer (pH 3.5, 30–70 mM) at 1.2 mL/min flow rate is effective. UV detection at 270 nm resolves this compound from common byproducts like 4-Amino-2-chloropyridine. Sample preparation includes dissolving in methanol (0.1 mg/mL) and filtering through a 0.22 µm membrane .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies amine protons (δ 5.8–6.2 ppm) and aromatic protons (δ 7.3–8.1 ppm).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 130.6 (theoretical 129.57 g/mol) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations using software like GAMESS analyze electron density distributions and frontier molecular orbitals. For example, Fukui indices identify reactive sites (C-3 for electrophilic attack). Solvent effects (e.g., DMSO vs. water) are modeled via the polarizable continuum model (PCM) to predict reaction pathways and activation energies .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Systematic reproducibility protocols include:

  • Control Experiments : Replicating literature conditions with strict moisture/oxygen exclusion (e.g., Schlenk line techniques).
  • In Situ Monitoring : Using FT-IR or Raman spectroscopy to track intermediate formation.
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) identifies critical factors affecting yield .

Q. How does steric and electronic modulation of the pyridine ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Steric Effects : Introduce substituents (e.g., methyl at C-2) and compare IC₅₀ values in enzyme inhibition assays.
  • Electronic Effects : Replace chlorine with electron-withdrawing groups (e.g., -NO₂) and measure changes in binding affinity via SPR (Surface Plasmon Resonance).
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

Q. Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting bond lengths for this compound?

Methodological Answer: Discrepancies arise from:

  • Data Quality : High-resolution (>0.8 Å) vs. low-resolution datasets.
  • Refinement Software : SHELXL (rigid-bond restraint) vs. CRYSTAL (periodic boundary conditions).
  • Temperature Factors : Anisotropic refinement at 100 K vs. room temperature. Validate using R-factors (<5%) and residual density maps .

Q. Methodological Best Practices

  • Synthesis : Optimize reaction time using TLC every 30 minutes.
  • Purification : Use preparative HPLC with a C18 column for chiral separations.
  • Data Validation : Cross-check computational results with experimental DSC (melting point ±2°C) and XRD .

Properties

IUPAC Name

3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBKPRMEMJKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342442
Record name 4-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19798-77-7
Record name 4-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
4-Amino-3-chloropyridine

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